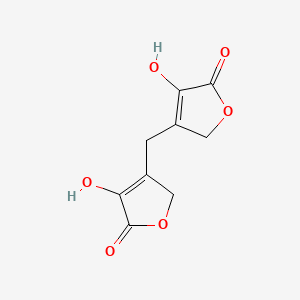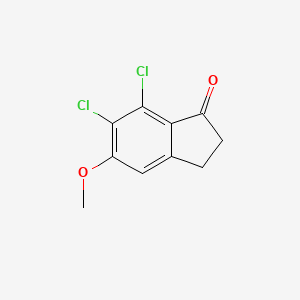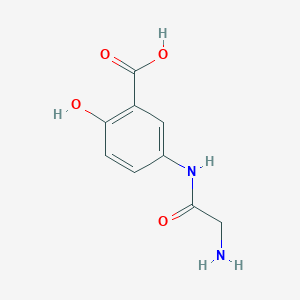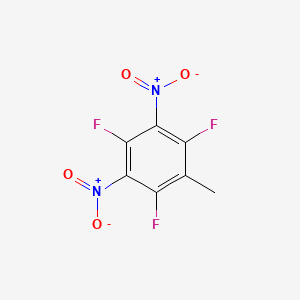
Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate is a chemical compound with the molecular formula C16H16O4S. It is known for its unique structure, which includes a benzothiophene ring fused with a propanedioate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(1-benzothiophen-3-ylmethylidene)propanedioate typically involves the condensation of benzothiophene derivatives with diethyl malonate under basic conditions. A common method includes the use of sodium ethoxide as a base in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with a benzothiophene derivative to form the desired product .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, can be applied to scale up the laboratory synthesis methods .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or the benzothiophene ring to a dihydrobenzothiophene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiophene derivatives .
Aplicaciones Científicas De Investigación
Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of diethyl(1-benzothiophen-3-ylmethylidene)propanedioate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A commonly used ester in organic synthesis, known for its reactivity in enolate chemistry.
Benzothiophene: A sulfur-containing heterocycle with applications in medicinal chemistry.
Diethyl benzylidenemalonate: A structurally similar compound with a benzylidene group instead of a benzothiophene ring.
Uniqueness
Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate is unique due to the presence of both the benzothiophene ring and the propanedioate moiety, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications .
Propiedades
Número CAS |
5381-31-7 |
|---|---|
Fórmula molecular |
C16H16O4S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
diethyl 2-(1-benzothiophen-3-ylmethylidene)propanedioate |
InChI |
InChI=1S/C16H16O4S/c1-3-19-15(17)13(16(18)20-4-2)9-11-10-21-14-8-6-5-7-12(11)14/h5-10H,3-4H2,1-2H3 |
Clave InChI |
MFHBXWOQZMZIGJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=CSC2=CC=CC=C21)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



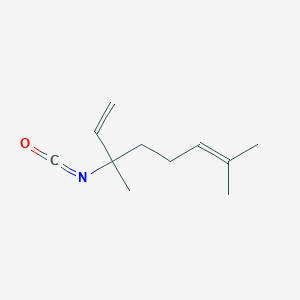
![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)

![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)
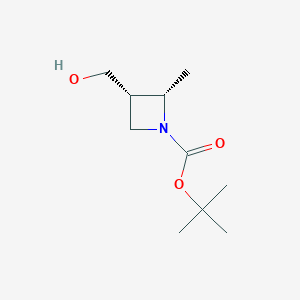
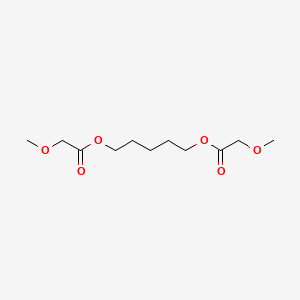
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14007596.png)
